molecular formula C24H16N2O3 B11995221 2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile

Katalognummer: B11995221
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: NPCPFXOAANMGLI-CVKSISIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a furan ring substituted with a benzylidene-amino group and two phenyl groups, along with a nitrile group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile typically involves the condensation of 2,4-dihydroxybenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene-amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced derivatives, such as the corresponding amine.

    Substitution: The major products are substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2,4-Dihydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C24H16N2O3

Molekulargewicht

380.4 g/mol

IUPAC-Name

2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C24H16N2O3/c25-14-20-22(16-7-3-1-4-8-16)23(17-9-5-2-6-10-17)29-24(20)26-15-18-11-12-19(27)13-21(18)28/h1-13,15,27-28H/b26-15+

InChI-Schlüssel

NPCPFXOAANMGLI-CVKSISIWSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.